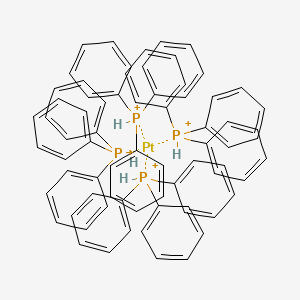
Tetrakis(triphenylphosphine)platinum(0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Tetrakis(triphenylphosphine)platinum(0) is typically prepared in a one-pot reaction from potassium tetrachloroplatinate(II). The synthesis involves the reduction of this platinum(II) species with alkaline ethanol in the presence of excess triphenylphosphine, resulting in the formation of the product as a precipitate. The reaction occurs in two distinct steps: first, PtCl2(P(C6H5)3)2 is generated, and then this platinum(II) complex is reduced . The overall synthesis can be summarized as follows: [ \text{K}_2[\text{PtCl}_4] + 2\text{KOH} + 4\text{P(C}_6\text{H}_5)_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt(P(C}_6\text{H}_5)_3)_4 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]
Chemical Reactions Analysis
Tetrakis(triphenylphosphine)platinum(0) undergoes various chemical reactions, including:
Oxidation: Reacts with oxidants to give platinum(II) derivatives, such as cis-PtCl2(P(C6H5)3)2.
Reduction: Can be reduced to form different platinum complexes.
Substitution: Reacts with mineral acids to form hydride complexes, such as trans-PtCl(H)(P(C6H5)3)2.
Oxidative Addition: Undergoes oxidative addition to organochalcogen compounds, such as dithienyl ditelluride, through the cleavage of the carbon–chalcogen bond.
Scientific Research Applications
Tetrakis(triphenylphosphine)platinum(0) is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a precursor to various platinum complexes and in homogeneous catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry and drug development.
Industry: Utilized in industrial processes that require platinum catalysts.
Mechanism of Action
The mechanism by which tetrakis(triphenylphosphino)platinum exerts its effects involves the dissociation of triphenylphosphine ligands in solution, leading to the formation of reactive intermediates. These intermediates can undergo various chemical transformations, such as oxidative addition and substitution reactions, to form different platinum complexes . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Tetrakis(triphenylphosphine)platinum(0) can be compared with other similar compounds, such as:
Tetrakis(triphenylphosphine)palladium(0): Similar in structure and reactivity, used in palladium-catalyzed cross-coupling reactions.
Tetrakis(triphenylphosphine)nickel(0): Another similar compound with comparable coordination geometry and applications.
Tris(triphenylphosphine)platinum(0): A related platinum complex with three triphenylphosphine ligands.
These compounds share similar coordination geometries and reactivities, but tetrakis(triphenylphosphino)platinum is unique in its specific applications and reactivity patterns.
Properties
Molecular Formula |
C72H64P4Pt+4 |
|---|---|
Molecular Weight |
1248.3 g/mol |
IUPAC Name |
platinum;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4 |
InChI Key |
SYKXNRFLNZUGAJ-UHFFFAOYSA-R |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


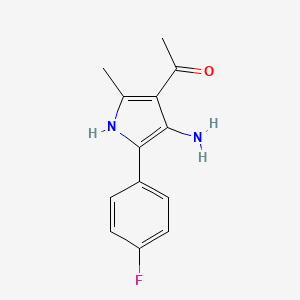
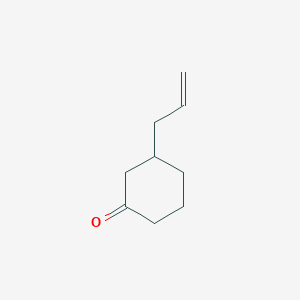
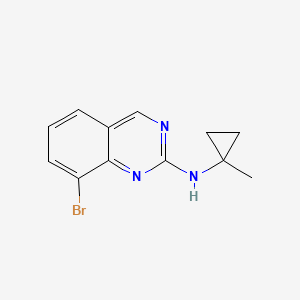
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl chloride](/img/structure/B8452564.png)

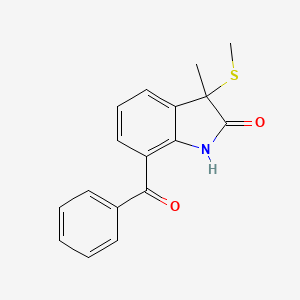
![N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-N-methylacetamide](/img/structure/B8452580.png)
![2-[4-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B8452607.png)
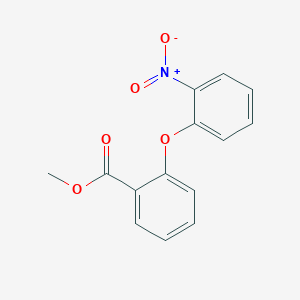

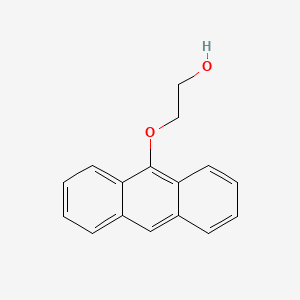
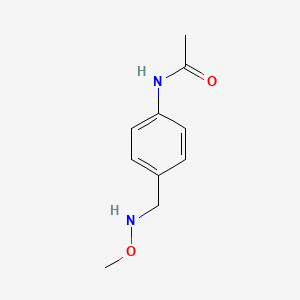
![[[(3-Nitrophenyl)amino]carbonyl]aminoacetic acid methyl ester](/img/structure/B8452652.png)
![N-[(1R)-2'-(Diphenylphosphino)[1,1'-binaphthalen]-2-yl]-acetamide](/img/structure/B8452654.png)
